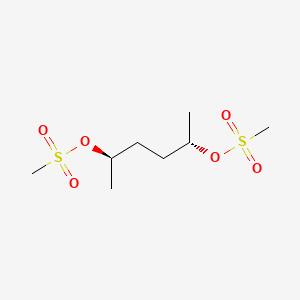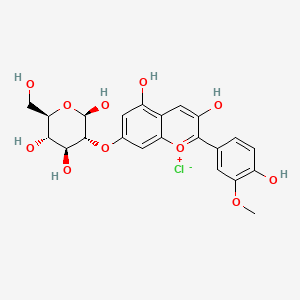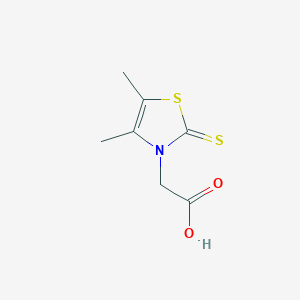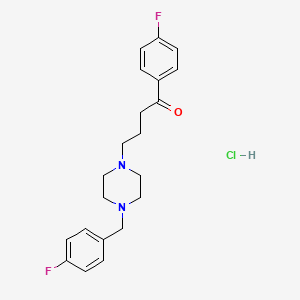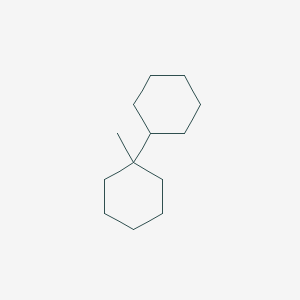
1,1'-Bicyclohexyl, methyl-
説明
1,1’-Bicyclohexyl, methyl- is an organic compound with the molecular formula C13H24 It is a derivative of bicyclohexyl, where a methyl group is attached to one of the cyclohexane rings
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Bicyclohexyl, methyl- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of biphenyl in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bicyclohexyl, methyl- often involves the use of continuous flow reactors to maintain optimal reaction conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,1’-Bicyclohexyl, methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: Halogenation and other substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated bicyclohexyl derivatives.
科学的研究の応用
1,1’-Bicyclohexyl, methyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and substitution reactions.
Biology: Investigated for its potential effects on biological systems, although specific applications are still under research.
Medicine: Potential use in drug development due to its structural properties.
Industry: Utilized in the production of high-density hydrocarbon fuels and as a solvent in various chemical processes.
作用機序
The mechanism of action of 1,1’-Bicyclohexyl, methyl- involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
類似化合物との比較
Similar Compounds
1,1’-Bicyclohexyl: The parent compound without the methyl group.
2-Methyl-1,1’-Bicyclohexyl: Another derivative with a methyl group at a different position.
Cyclohexylcyclohexane: A similar compound with a different structural arrangement.
Uniqueness
1,1’-Bicyclohexyl, methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This makes it distinct from its parent compound and other derivatives, providing unique opportunities for research and industrial applications.
特性
IUPAC Name |
1-cyclohexyl-1-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKPKXGTRIIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288151 | |
| Record name | 1,1'-Bicyclohexyl, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-24-1, 27252-41-1 | |
| Record name | NSC54386 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Bicyclohexyl, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



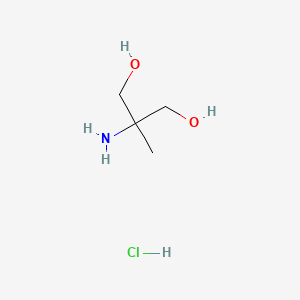
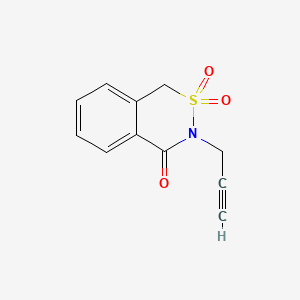
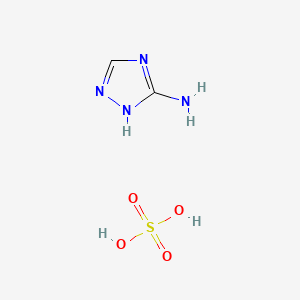
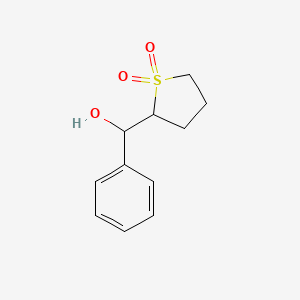
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

